

BMS-986187: A Technical Guide to its Binding Affinity and Cooperativity

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Compound of Interest		
Compound Name:	BMS-986187	
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Introduction

BMS-986187 has emerged as a significant pharmacological tool and potential therapeutic agent due to its unique modulatory effects on the opioid receptor system. This technical guide provides an in-depth analysis of the binding affinity and cooperativity of **BMS-986187**, focusing on its action as a positive allosteric modulator (PAM) and an allosteric agonist ("ago-PAM") at the delta-opioid receptor (DOR), with additional effects on kappa (KOR) and mu (MOR) opioid receptors. The information presented herein is intended to support further research and drug development efforts in the fields of pain management, depression, and gastrointestinal disorders.

Core Mechanism of Action

BMS-986187 is a potent positive allosteric modulator of the δ-opioid receptor and the κ-opioid receptor.[1] It also functions as a weak PAM at the μ -opioid receptor.[1] A key characteristic of BMS-986187 is its nature as a G-protein biased allosteric agonist.[2][3] This means that it can directly activate the DOR to initiate G-protein signaling even in the absence of a conventional (orthosteric) agonist, while having a significantly lower potency for recruiting β-arrestin.[1][2][3] This biased signaling profile is a topic of considerable interest as it may lead to therapeutic benefits with a reduced side-effect profile. Furthermore, BMS-986187 exhibits "probe dependence," meaning its modulatory effects can vary depending on the specific orthosteric agonist it is paired with.[4]



Quantitative Data Summary

The following tables summarize the key quantitative data regarding the binding affinity and cooperativity of **BMS-986187** at various opioid receptors.

Table 1: Positive Allosteric Modulator (PAM) Activity of

BMS-986187

Receptor	Parameter	Value	Notes
δ-Opioid Receptor (DOR)	EC50	30 nM	Potent PAM activity.[1] [5]
μ-Opioid Receptor (MOR)	EC50	3,000 nM	Weak PAM activity.[1]
к-Opioid Receptor (KOR)	-	Potent PAM	[1]

BMS-986187 demonstrates approximately 100-fold selectivity for potentiating the DOR over the MOR.[1]

Table 2: Allosteric Agonist ("Ago-PAM") Activity of BMS-

986187 at the δ-Opioid Receptor

Signaling Pathway	- Parameter	Value	Notes
G-protein Signaling	EC50	301 nM	Direct activation of G- protein signaling.[1]
Emax	92%	[1]	_
β-arrestin Recruitment	EC50	579 μΜ	Very low potency for β-arrestin recruitment.
Bias Factor	-	1787	Demonstrates significant G-protein bias.[1]



Table 3: Binding Affinity and Cooperativity of BMS-

986187 at the δ-Opioid Receptor

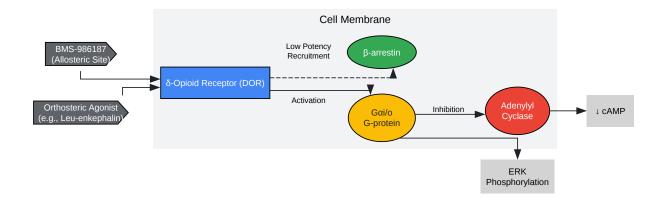
Parameter	Value	Notes
рК-В	5.50 ± 0.51	Affinity for the allosteric site on the human DOR.[4]
pK-B	5.39 ± 0.52	Affinity for the allosteric site on the native DOR in mouse colon.[4]
log αβ	1.03 ± 0.25	Cooperativity with Leu- enkephalin in an ERK signaling assay.[4]
log αβ	1.49 ± 0.53	~30-fold positive cooperativity with Leu-enkephalin for inhibiting electrically evoked contractions in mouse colon.[4]

BMS-986187 has been shown to increase the affinity of the endogenous peptide DOR agonist leu-enkephalin for the receptor by 32-fold.[1] It exhibits neutral binding cooperativity with the orthosteric agonist SNC-80 at the wild-type receptor, suggesting it primarily acts as an efficacy modulator in this context.[6][7]

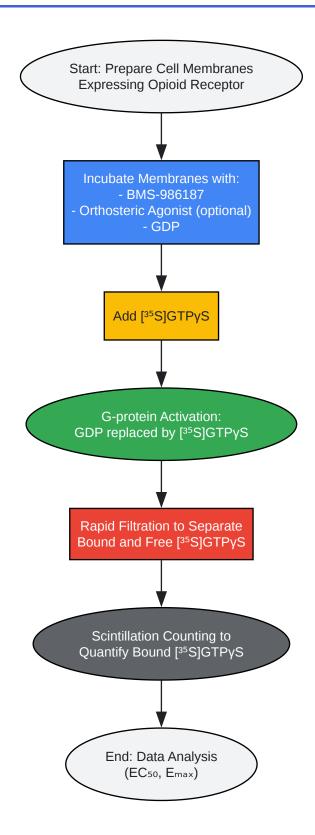
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows associated with the characterization of **BMS-986187**.

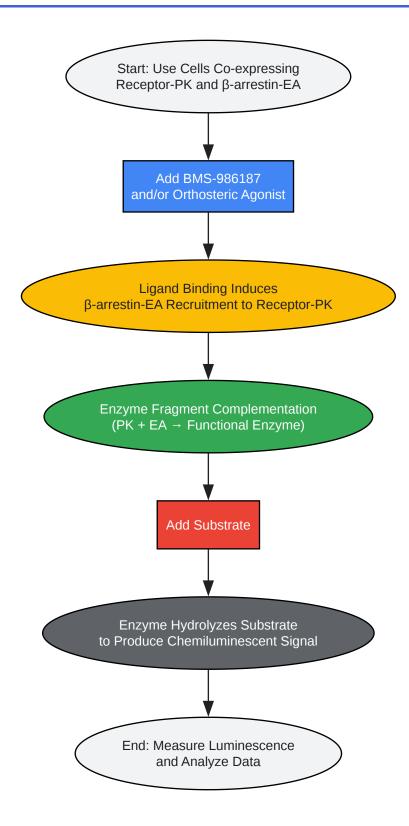




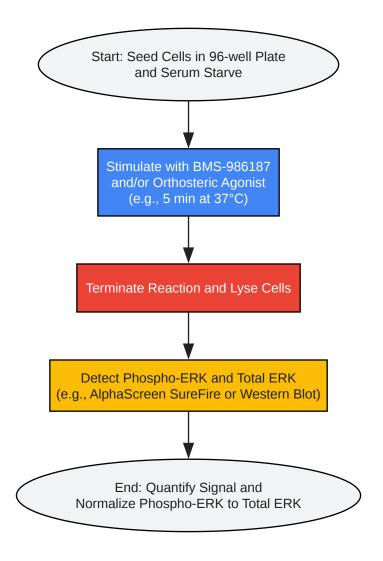












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